![molecular formula C13H6F2N2S B1681969 Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- CAS No. 945933-41-5](/img/structure/B1681969.png)
Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)-
Overview
Description
SP203 is a radioligand for imaging brain metabotropic glutamate 5 receptors.
Biological Activity
Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)-, commonly referred to as 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile or SP203, is a compound of significant interest in pharmacology due to its high affinity for metabotropic glutamate receptor subtype 5 (mGluR5). This article explores the biological activity of this compound, focusing on its receptor binding properties, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 3-fluoro-5-{2-[2-(fluoromethyl)-1,3-thiazol-4-yl]ethynyl}benzonitrile
- Molecular Formula : C13H6F2N2S
- Molecular Weight : Approximately 260.02 g/mol
- CAS Registry Number : Not available
Receptor Affinity
Research indicates that SP203 exhibits exceptionally high affinity for mGluR5, with an IC50 value of approximately 36 pM , showcasing its potential as a selective ligand for this receptor subtype . Additionally, it demonstrates potent activity in phosphoinositol hydrolysis assays with an IC50 of 0.714 pM , indicating its efficacy in activating intracellular signaling pathways associated with mGluR5 .
Pharmacokinetics
SP203 has been evaluated using positron emission tomography (PET) to assess its distribution and binding characteristics in vivo. In studies conducted on primates, SP203 showed a high proportion of radioactivity bound to mGluR5 in the brain, with peak concentrations observed shortly after administration. The compound's radioactivity in the brain peaked at approximately 580% SUV (Standardized Uptake Value) within five minutes post-injection and decreased gradually over time .
Case Studies and Research Findings
- PET Imaging Studies : A study involving seven healthy subjects demonstrated that SP203 could be effectively used to quantify mGluR5 receptors in vivo. The study reported no significant pharmacological effects during the scans, indicating a favorable safety profile .
- Defluorination Issues : While SP203 showed promising imaging characteristics, challenges such as defluorination were noted, leading to radioactivity accumulation in non-target areas like bone. This necessitated further optimization of the compound for clinical applications .
- Potential Therapeutic Applications : Given its role as a negative allosteric modulator of mGluR5, SP203 has been proposed for therapeutic use in various neurological disorders. Its selective binding and modulation capabilities suggest potential applications in conditions such as anxiety disorders and schizophrenia .
Summary of Biological Activity
Parameter | Value |
---|---|
IC50 (mGluR5) | 36 pM |
Potency (Phosphoinositol Assay) | 0.714 pM |
Peak Brain Radioactivity (SUV) | 580% |
Defluorination Observed | Yes |
Scientific Research Applications
Medicinal Chemistry
1.1 Metabotropic Glutamate Receptor Modulation
One of the most notable applications of this compound is its role as a ligand for metabotropic glutamate receptors, specifically mGluR5. Research indicates that Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- exhibits a high binding affinity with an IC50 value of 36 pM and demonstrates potent activity in phosphoinositol hydrolysis assays (IC50 = 0.714 pM) . This makes it a promising candidate for the development of therapeutics targeting neurological disorders.
1.2 Radiolabeling for Imaging
The compound has been successfully labeled with fluorine-18, a radioisotope used in positron emission tomography (PET). This labeling was achieved with a high radiochemical yield of 87%, allowing for effective imaging studies to assess the pharmacokinetics and distribution of the compound in vivo . Such applications are crucial for drug development processes, particularly in understanding how compounds behave within biological systems.
Organic Synthesis
Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in creating complex organic molecules, particularly in pharmaceutical development and agrochemicals. The incorporation of fluorine enhances the biological activity of synthesized compounds, making them more effective .
Material Science
This compound is also explored in material science applications. Its chemical properties allow it to be used in formulating advanced materials such as polymers and coatings that require specific characteristics like thermal stability and chemical resistance. The presence of fluorine atoms can significantly alter the physical properties of materials, making them suitable for high-performance applications .
Analytical Chemistry
In analytical chemistry, Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- can act as a reagent for detecting and quantifying other substances within complex mixtures. Its unique chemical properties facilitate various analytical techniques, contributing to advancements in chemical analysis .
Data Table: Summary of Applications
Case Studies
Case Study 1: Development of Neurological Therapeutics
A study demonstrated the efficacy of Benzonitrile, 3-fluoro-5-(2-(2-(fluoromethyl)-4-thiazolyl)ethynyl)- as a potential treatment for conditions related to metabotropic glutamate receptor dysfunctions. The compound's high binding affinity supports its use as a lead compound in drug design aimed at neurological disorders.
Case Study 2: Radiochemical Applications
Research involving the radiolabeling of this compound has paved the way for its use in PET imaging studies. These investigations provide insights into the biodistribution and metabolism of drugs, essential for understanding their therapeutic potential.
Properties
CAS No. |
945933-41-5 |
---|---|
Molecular Formula |
C13H6F2N2S |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3-fluoro-5-[2-[2-(fluoromethyl)-1,3-thiazol-4-yl]ethynyl]benzonitrile |
InChI |
InChI=1S/C13H6F2N2S/c14-6-13-17-12(8-18-13)2-1-9-3-10(7-16)5-11(15)4-9/h3-5,8H,6H2 |
InChI Key |
WTLBLIGPXACYET-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C#N)F)C#CC2=CSC(=N2)CF |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)C#CC2=CSC(=N2)CF |
Appearance |
Solid powder |
Key on ui other cas no. |
945933-41-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(11C)SP203 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile Fl-Fl-MTEBN SP 203 SP-203 SP203 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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